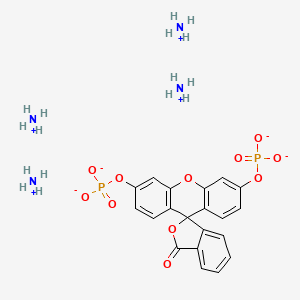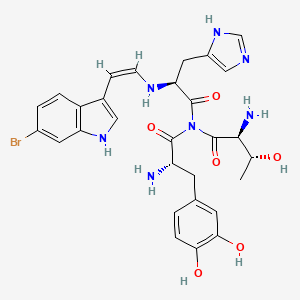![molecular formula C17H19ClN4O5 B1672986 1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate CAS No. 869497-75-6](/img/structure/B1672986.png)
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate
Overview
Description
The compound is a derivative of benzimidazole, which is an important heterocyclic motif widely investigated by synthetic chemists due to its medicinal importance . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of living systems .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzimidazole derivatives can be synthesized through various methods. For example, a novel benzimidazole derivative was synthesized by hydrolyzing an azlactone precursor in an acidic medium and treating the product with o-phenylenediamine (OPDA) in situ .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole .Scientific Research Applications
Synthesis and Bioorganic Applications
- Antioxidant and Glucosidase Inhibition : A study by Özil, Parlak, and Baltaş (2018) focused on the synthesis of benzimidazole derivatives containing a piperazine skeleton, demonstrating their antioxidant activities and inhibitory potential against α-glucosidase, which could offer therapeutic benefits for managing oxidative stress and glucose regulation Özil, Parlak, & Baltaş, 2018.
Crystal Structure Analysis
- Molecular Conformation Studies : Ozbey, Kuş, and Göker (2001) reported on the crystal structure of a similar benzimidazole derivative, providing insights into the molecular conformation that could be crucial for understanding its interactions and stability in various applications Ozbey, Kuş, & Göker, 2001.
Pharmacological Applications
- DNA Binding and Fluorescence : A study by Ladinig et al. (2005) on the bis-benzimidazole derivative Hoechst 33258, which shares structural similarities with the compound , highlighted its application as a fluorescent DNA stain due to its strong binding to the minor groove of DNA duplexes Ladinig, Leupin, Meuwly, Respondek, Wirz, & Zoete, 2005.
Synthetic Methodologies and Applications
- Novel Synthesis Approaches : Research on novel synthetic approaches for creating benzimidazole derivatives, as discussed by Mamedov and Zhukova (2021), highlights the ongoing development of more efficient and environmentally friendly methods to produce compounds with significant pharmacological potential Mamedov & Zhukova, 2021.
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Anticancer Potential : Studies have shown that benzimidazole derivatives exhibit promising antimicrobial and cytotoxic activities, suggesting their potential use in developing new antimicrobial agents and cancer therapies Abdellatif, Elshemy, El-Badry, Ragab, & El-Enany, 2013; Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014.
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O.C4H4O4/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12;5-3(6)1-2-4(7)8/h2-3,8H,4-7H2,1H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJFAYEELTYCZ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336765 | |
| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate | |
CAS RN |
869497-75-6 | |
| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















